molecular formula C14H16N2O B1452142 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1147202-67-2

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1452142
M. Wt: 228.29 g/mol
InChI Key: DIPLHWFWQJMQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an aromatic aldehyde compound with the molecular formula C10H12N2O. It is an important intermediate in the synthesis of various organic compounds and is used in the laboratory for a variety of scientific research applications. This compound is also known as 1,3-Dimethyl-2,4-diphenylpyrazole-4-carbaldehyde and is often abbreviated as DMDPC.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Pyrazoles are recognized for their pharmacophore properties, playing a crucial role in the development of biologically active compounds. Their wide-ranging biological activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These derivatives serve as useful synthons in organic synthesis, highlighting their importance in medicinal chemistry and drug design. The success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in therapeutic applications (Dar & Shamsuzzaman, 2015).

Organocatalysis in Heterocyclic Compound Synthesis

Pyrazole derivatives are pivotal in the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds of considerable interest due to their natural occurrence and pharmaceutical relevance. Organocatalytic approaches for synthesizing these heterocyclic compounds have been developed, emphasizing the role of pyrazole derivatives in facilitating multicomponent condensation reactions. This research underscores the utility of pyrazole-based compounds in constructing complex heterocyclic structures with potential pharmaceutical applications (Kiyani, 2018).

Antifungal Applications and SAR Analysis

Studies on small molecules against Fusarium oxysporum, responsible for Bayoud disease in date palms, have identified pyrazole derivatives as effective antifungal agents. The structure-activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites critical for antifungal activity. This insight into SAR can guide the design of more potent biological agents, highlighting the potential of pyrazole derivatives in addressing plant pathogenic challenges (Kaddouri et al., 2022).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in synthesizing pyrazole-containing heterocycles, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the compound's versatility in medicinal and pharmaceutical industries. These catalysts offer innovative strategies for developing heterocyclic systems with broad biological activities, underscoring the significance of pyrazole derivatives in the creation of bioactive molecules (Parmar, Vala, & Patel, 2023).

Photoluminescence and Optoelectronic Applications

Pyrazole derivatives have also found applications in optoelectronics, serving as luminescent materials and components in electronic devices. The incorporation of pyrazole and its analogs into π-extended conjugated systems has facilitated the creation of novel optoelectronic materials with significant photoluminescence properties. This area of research opens new avenues for the use of pyrazole derivatives in the development of advanced materials for electronic and photonic technologies (Lipunova et al., 2018).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-5-6-14(10(2)7-9)16-12(4)13(8-17)11(3)15-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPLHWFWQJMQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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